![molecular formula C22H32N2O2 B2889308 N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea CAS No. 824970-84-5](/img/structure/B2889308.png)

N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

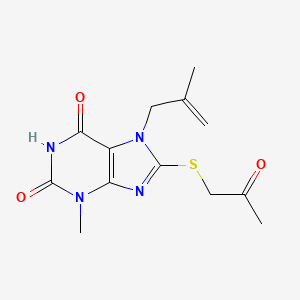

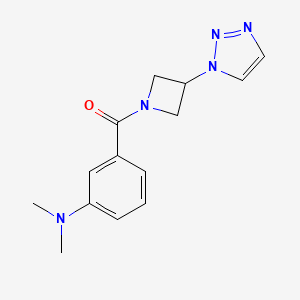

N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea, also known as AUDA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AUDA-1 is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. Inhibition of sEH by AUDA-1 has been shown to have a variety of beneficial effects on various physiological and pathological processes.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research on similar urea derivatives has shown that their solid-state structure and hydrogen bonding capabilities can be studied through spectroscopic methods and X-ray diffraction. These studies reveal how modifications to the urea moiety influence molecular conformations and intermolecular interactions, critical for understanding the material properties of such compounds (Kołodziejski et al., 1993).

Directed Lithiation and Subsequent Reactions

Directed lithiation of N,N-dimethylurea derivatives allows for the selective functionalization of these molecules, enabling the synthesis of a wide range of substituted products. This chemistry is pivotal in the development of new materials and pharmaceuticals, illustrating the versatility of urea compounds as synthetic intermediates (Smith et al., 2013).

Soluble Epoxide Hydrolase Inhibition

N,N'-Disubstituted ureas have been explored for their inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. Such inhibitors have potential therapeutic applications in treating hypertension, inflammation, and pain. Studies have shown that specific urea derivatives exhibit potent inhibitory activities, highlighting the therapeutic potential of these compounds (Hwang et al., 2007).

Metabolic Profiling

The metabolism of urea-based sEH inhibitors, including those with adamantyl substitutions, has been examined to understand their pharmacokinetics and efficacy in therapeutic applications. These studies help in designing more effective and stable drug candidates by understanding how structural modifications affect their metabolic fate (Liu et al., 2015).

Chemical Stability and sEH Inhibition

Investigations into the chemical and metabolic stabilities of salicylate-urea-based sEH inhibitors reveal that specific derivatives, such as those with methyl salicylate, offer potent inhibitory action along with enhanced stability. These findings are crucial for the development of sEH inhibitors as pharmaceutical agents (Kasagami et al., 2009).

properties

IUPAC Name |

1-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c1-15-4-6-18(7-5-15)21-9-16-8-17(10-21)12-22(11-16,13-21)24-19(26)23-20(2,3)14-25/h4-7,16-17,25H,8-14H2,1-3H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLNEKCDNMHIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2889241.png)

![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)

![(4E,10S)-10-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;hydrochloride](/img/structure/B2889247.png)